Adenosine 3-phosphate 5-phosphosulfatelithium

Catalog No.
S820695
CAS No.
109434-21-1
M.F
C10H13Li4N5O14P2S
M. Wt
549.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine 3-phosphate 5-phosphosulfatelithium

CAS Number

109434-21-1

Product Name

Adenosine 3-phosphate 5-phosphosulfatelithium

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate

Molecular Formula

C10H13Li4N5O14P2S

Molecular Weight

549.1 g/mol

InChI

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1

InChI Key

UGODCLHJOJPPHP-AZGWGOJFSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Sulfation of Glycans

  • PAPS serves as a crucial sulfate donor in the process of sulfation, where a sulfate group (SO₄²⁻) is attached to specific carbohydrate molecules called glycans. This modification plays a vital role in the function and structure of various biomolecules, including glycoproteins, glycosaminoglycans, and proteoglycans .
  • Researchers utilize PAPS in enzymatic assays to study the activity and specificity of sulfotransferases, the enzymes responsible for catalyzing the transfer of the sulfate group from PAPS to glycans .

Studying PAPS Transporters

  • The cellular uptake and transport of PAPS are essential for its role in sulfation. Researchers employ PAPS to investigate the distribution and function of the specific transporters responsible for moving PAPS across cellular membranes .

Other Research Applications

  • While less common, PAPS has also been used in studies investigating other cellular processes. For instance, one study employed PAPS to clone and characterize a mammalian enzyme called lithium-sensitive bisphosphate 3′-nucleotidase .

Adenosine 3-phosphate 5-phosphosulfate lithium is a chemical compound with the molecular formula C10H15N5O13P2S and a CAS number of 109434-21-1. It is a salt form of adenosine 3'-phosphate 5'-phosphosulfate, which serves as a crucial intermediate in the biosynthesis of sulfated compounds in living organisms. This compound plays a significant role in various biological processes, particularly in the sulfonation of biomolecules, which is essential for the modification of glycoproteins and proteoglycans .

  • Sulfation Reactions: It acts as a sulfonate donor in reactions catalyzed by sulfotransferases, facilitating the transfer of sulfate groups to various substrates, including carbohydrates and steroids .
  • Formation of Phosphoadenosine Phosphosulfate: In the presence of adenosine triphosphate and magnesium ions, adenosine 3-phosphate 5-phosphosulfate can be converted into phosphoadenosine phosphosulfate through enzymatic reactions involving ATP-sulfurylase .

These reactions are vital for the biosynthesis of sulfated biomolecules, impacting cellular signaling and structural integrity.

Adenosine 3-phosphate 5-phosphosulfate lithium exhibits significant biological activity, primarily due to its role as a sulfonate donor. Its biological functions include:

  • Glycan Sulfonation: It is involved in the sulfonation of glycans, which is crucial for their biological activity and recognition by other biomolecules .
  • Regulation of Cellular Processes: The compound plays a role in regulating various cellular processes, including cell signaling pathways and interactions between cells and extracellular matrices .

Moreover, it has been shown to influence metabolic pathways related to sulfate metabolism, which is essential for maintaining cellular homeostasis.

The synthesis of adenosine 3-phosphate 5-phosphosulfate lithium can be achieved through several methods:

  • Enzymatic Synthesis: Using specific enzymes like adenosine phosphosulfate kinase, adenosine triphosphate can be phosphorylated to produce adenosine 3-phosphate 5-phosphosulfate in the presence of magnesium ions. This method mimics natural biosynthetic pathways .
  • Chemical Synthesis: Chemical methods involve the reaction of adenosine derivatives with sulfating agents under controlled conditions to yield adenosine 3-phosphate 5-phosphosulfate lithium. This approach allows for higher yields and purity levels compared to enzymatic methods .

Adenosine 3-phosphate 5-phosphosulfate lithium has diverse applications across multiple fields:

  • Biomedical Research: It is used as a co-substrate in studies involving sulfotransferases, aiding in the understanding of sulfonation processes in cells .
  • Pharmaceutical Development: The compound's ability to modify biomolecules makes it valuable in drug development, particularly for designing therapeutics targeting glycosylation pathways .
  • Biotechnology: It serves as an important reagent in biotechnological applications where sulfation is necessary, such as in the production of glycosaminoglycans and other biomolecules .

Research on interaction studies involving adenosine 3-phosphate 5-phosphosulfate lithium has revealed its significance in various biochemical pathways:

  • Sulfotransferase Interactions: Studies have demonstrated that this compound interacts with various sulfotransferases, modulating their activity and specificity towards different substrates .
  • Cellular Mechanisms: Interaction studies have also highlighted its role in cellular signaling mechanisms, influencing how cells respond to external stimuli through modified glycoproteins and proteoglycans .

These interactions are critical for understanding the compound's biological roles and potential therapeutic applications.

Several compounds share structural similarities with adenosine 3-phosphate 5-phosphosulfate lithium. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Phosphoadenosine PhosphosulfateContains similar phosphate and sulfate groupsKey intermediate in sulfate ester formation
Adenosine TriphosphateContains three phosphate groupsPrimary energy carrier in cells
Uridine 5'-DiphosphateSimilar nucleotide structureInvolved in sugar metabolism
Cytidine MonophosphateContains a single phosphate groupInvolved in RNA synthesis

Adenosine 3-phosphate 5-phosphosulfate lithium stands out due to its specific role as a sulfonate donor, which is not shared by these other compounds. Its unique ability to facilitate sulfonation reactions makes it essential for various biological processes that require sulfate incorporation into biomolecules.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

3

Exact Mass

549.0295090 g/mol

Monoisotopic Mass

549.0295090 g/mol

Heavy Atom Count

36

Dates

Modify: 2023-08-15

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